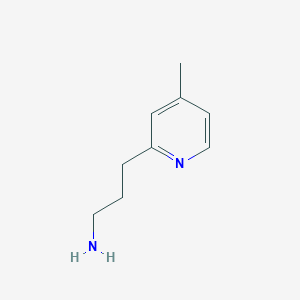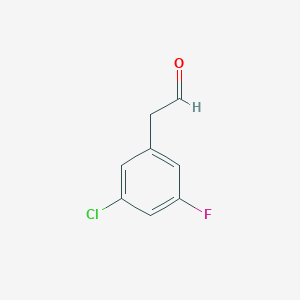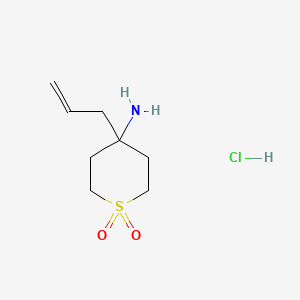
4-Amino-4-(prop-2-en-1-yl)-1lambda6-thiane-1,1-dionehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-4-(prop-2-en-1-yl)-1lambda6-thiane-1,1-dionehydrochloride is a synthetic compound with a unique structure that includes a thiane ring, an amino group, and a prop-2-en-1-yl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-4-(prop-2-en-1-yl)-1lambda6-thiane-1,1-dionehydrochloride typically involves the following steps:
Formation of the Thiane Ring: The thiane ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated precursor.
Addition of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group can be added via alkylation reactions using prop-2-en-1-yl halides.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-4-(prop-2-en-1-yl)-1lambda6-thiane-1,1-dionehydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiane ring to a thiane-1,1-diol.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiane-1,1-diol.
Substitution: Various substituted thiane derivatives.
Applications De Recherche Scientifique
4-Amino-4-(prop-2-en-1-yl)-1lambda6-thiane-1,1-dionehydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Amino-4-(prop-2-en-1-yl)-1lambda6-thiane-1,1-dionehydrochloride involves its interaction with specific molecular targets and pathways. The amino group and thiane ring are key functional groups that interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolidinediones: Compounds with a similar thiane ring structure but different substituents.
Sulfonamides: Compounds with similar sulfonamide functional groups.
Aminothiols: Compounds with both amino and thiol groups.
Uniqueness
4-Amino-4-(prop-2-en-1-yl)-1lambda6-thiane-1,1-dionehydrochloride is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C8H16ClNO2S |
|---|---|
Poids moléculaire |
225.74 g/mol |
Nom IUPAC |
1,1-dioxo-4-prop-2-enylthian-4-amine;hydrochloride |
InChI |
InChI=1S/C8H15NO2S.ClH/c1-2-3-8(9)4-6-12(10,11)7-5-8;/h2H,1,3-7,9H2;1H |
Clé InChI |
KSAFWEFXUVUNSU-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1(CCS(=O)(=O)CC1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


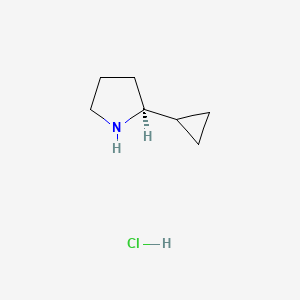
![tert-butyl N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]carbamate](/img/structure/B13592666.png)

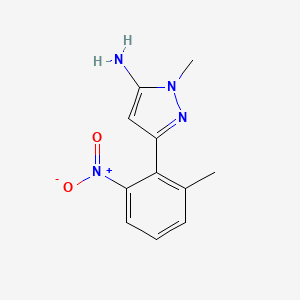
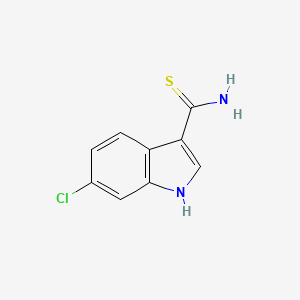
![6-Oxaspiro[3.4]octan-2-ol](/img/structure/B13592693.png)
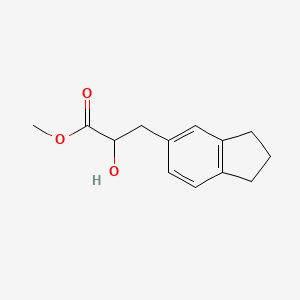




![(3,3-Difluorospiro[3.3]heptan-1-yl)methanamine](/img/structure/B13592719.png)
